5-(Benzylsulfamoyl)-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzylsulfamoyl)-2-fluorobenzoic acid is an organic compound that features a benzylsulfamoyl group attached to a fluorinated benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfamoyl)-2-fluorobenzoic acid typically involves the following steps:
Nitration: The starting material, 2-fluorobenzoic acid, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is reacted with benzylsulfonyl chloride to form the benzylsulfamoyl group.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzylsulfamoyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzylsulfamoyl-2-fluorobenzoic acid.
Reduction: Benzylsulfamoyl-2-fluorobenzene.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Benzylsulfamoyl)-2-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study enzyme interactions and inhibition.
Wirkmechanismus
The mechanism of action of 5-(Benzylsulfamoyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzylsulfamoyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Methylsulfamoyl)-2-fluorobenzoic acid
- 5-(Ethylsulfamoyl)-2-fluorobenzoic acid
- 5-(Phenylsulfamoyl)-2-fluorobenzoic acid
Uniqueness
5-(Benzylsulfamoyl)-2-fluorobenzoic acid is unique due to the presence of the benzyl group, which can enhance its interactions with biological targets compared to smaller alkyl groups. The fluorine atom also contributes to its distinct chemical properties, such as increased stability and lipophilicity.
Eigenschaften
Molekularformel |
C14H12FNO4S |
---|---|
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
5-(benzylsulfamoyl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C14H12FNO4S/c15-13-7-6-11(8-12(13)14(17)18)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) |
InChI-Schlüssel |
DUVLOGAVNGLPSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.